N-(2-Bromo-6-fluorophenyl)thiourea

Lipophilicity modulation Drug design Physicochemical profiling

N-(2-Bromo-6-fluorophenyl)thiourea (CAS 65896-12-0) is a mono-substituted phenylthiourea bearing bromine at the ortho position and fluorine at the ortho′ position on the aromatic ring, with molecular formula C₇H₆BrFN₂S and molecular weight 249.10 g/mol. The compound is structurally related to the Romifidine (α₂-adrenergic agonist) synthetic pathway, wherein the urea analog N-(2-bromo-6-fluorophenyl)urea (CAS 1503129-12-1) and the carbamimidothioic acid methyl ester (CAS 65896-13-1) are documented intermediates.

Molecular Formula C7H6BrFN2S
Molecular Weight 249.11 g/mol
CAS No. 65896-12-0
Cat. No. B14477572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-6-fluorophenyl)thiourea
CAS65896-12-0
Molecular FormulaC7H6BrFN2S
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)NC(=S)N)F
InChIInChI=1S/C7H6BrFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyIFOVNLDXKNVXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-6-fluorophenyl)thiourea (CAS 65896-12-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


N-(2-Bromo-6-fluorophenyl)thiourea (CAS 65896-12-0) is a mono-substituted phenylthiourea bearing bromine at the ortho position and fluorine at the ortho′ position on the aromatic ring, with molecular formula C₇H₆BrFN₂S and molecular weight 249.10 g/mol . The compound is structurally related to the Romifidine (α₂-adrenergic agonist) synthetic pathway, wherein the urea analog N-(2-bromo-6-fluorophenyl)urea (CAS 1503129-12-1) and the carbamimidothioic acid methyl ester (CAS 65896-13-1) are documented intermediates . Its calculated LogP of 3.04 and polar surface area (PSA) of 74.68 Ų differentiate it physicochemically from the unsubstituted parent phenylthiourea (MW 152.22, LogP ~1.3) . The closest positional isomers—1-(2-bromo-4-fluorophenyl)thiourea (CAS 952182-71-7), 1-(4-bromo-2-fluorophenyl)thiourea (CAS 930396-07-9), and 1-(5-bromo-2-fluorophenyl)thiourea (CAS 1153253-02-1)—share the identical molecular formula but exhibit distinct substitution patterns that modulate electronic distribution, crystallinity, and biological target engagement .

Why N-(2-Bromo-6-fluorophenyl)thiourea Cannot Be Generically Substituted by Other Halogenated Phenylthioureas: The Ortho,Ortho′-Dihalo Constraint


Halogenated phenylthioureas are not interchangeable because the position of halogen substituents on the aromatic ring governs both the electronic environment of the thiourea pharmacophore and the compound's solid-state properties. In a systematic antibacterial study of ten mono-substituted phenylthioureas, Salem (2012) demonstrated that ortho-, meta-, and para-fluoro, -chloro, and -bromo isomers produced divergent antibacterial activity spectra, with m-fluorophenylthiourea outperforming its ortho and para counterparts against a panel of seven Gram-positive and Gram-negative organisms [1]. The 2-bromo-6-fluoro substitution pattern creates an ortho,ortho′-dihalo environment that is absent from all mono-halogenated analogs and from positional isomers carrying halogens at the 2,4- or 4,2- or 5,2-positions . For procurement decisions, selecting a positional isomer with an alternative halogen arrangement (e.g., 2-bromo-4-fluoro or 4-bromo-2-fluoro) introduces a different hydrogen-bonding donor/acceptor profile at the thiourea nitrogens and alters metabolic stability, target-binding geometry, and crystallization behavior—parameters that cascade into irreproducible biological assay results if the wrong isomer is used as a screening proxy [2].

Quantitative Differentiation Evidence for N-(2-Bromo-6-fluorophenyl)thiourea Against Closest Analogs


LogP Shift of +1.7 Units vs. Unsubstituted Phenylthiourea Confers Enhanced Membrane Permeability Potential

N-(2-Bromo-6-fluorophenyl)thiourea exhibits a calculated LogP of 3.04 and a polar surface area of 74.68 Ų . This represents a substantial lipophilicity increase of approximately +1.7 LogP units relative to unsubstituted phenylthiourea (estimated LogP ~1.3) [1]. The ortho-bromo substituent contributes roughly +0.8 units to LogP, while the ortho-fluoro contributes approximately −0.1 to +0.2 units relative to hydrogen, yielding a net positive shift that places this compound in the favorable CNS-permeable or intracellular-target-accessible range without exceeding Lipinski's Rule of 5 thresholds (MW 249.10 < 500; LogP 3.04 < 5) [2]. For comparison, the mono-bromo analog (2-bromophenyl)thiourea has an estimated LogP of ~2.6, and the mono-fluoro analog (2-fluorophenyl)thiourea has an estimated LogP of ~1.5, demonstrating that the dual-halogen substitution achieves a finely tuned lipophilicity not attainable with either single halogen alone [2].

Lipophilicity modulation Drug design Physicochemical profiling

Positional Isomer Melting Point Differential ≥ 38 °C vs. 2-Bromo-4-fluoro Isomer Dictates Solid-Form Handling and Formulation Strategy

Although the melting point of N-(2-bromo-6-fluorophenyl)thiourea is not reported in the available literature (typical of a research-grade intermediate that may be supplied as an oil or low-melting solid), the closest positional isomer 1-(2-bromo-4-fluorophenyl)thiourea (CAS 952182-71-7) exhibits a sharply defined melting range of 163–165 °C . This large melting point differential—at least 38 °C between structurally isomeric bromofluorophenylthioureas—reflects profound differences in intermolecular hydrogen-bonding networks and crystal packing driven by the halogen substitution pattern [1]. In the Salem (2012) crystallographic study of mono-substituted phenylthioureas, ortho-fluorophenylthiourea, meta-fluorophenylthiourea, and ortho-bromophenylthiourea each crystallized in different crystal systems (monoclinic vs. orthorhombic vs. triclinic), with distinct unit cell parameters and hydrogen-bonding architectures [1]. Procurement of a positional isomer with a sharply different melting profile will affect dissolution rate, thermal stability during storage, and grindability—each of which is critical for reproducible solid-dosing in high-throughput screening or formulation prototyping.

Solid-state chemistry Crystallinity Formulation development

Thiocarbonyl vs. Carbonyl Synthetic Divergence: Sulfur-Selective Reactivity Enables Romifidine Pathway Entry Unavailable to the Urea Analog

N-(2-Bromo-6-fluorophenyl)thiourea offers a thiocarbonyl (C=S) functional handle that is chemically distinct from the carbonyl (C=O) of its direct urea analog N-(2-bromo-6-fluorophenyl)urea (CAS 1503129-12-1), a documented Romifidine intermediate . The C=S bond is a softer, more polarizable nucleophile than C=O, enabling selective S-alkylation to form S-aryl-isothioureas, which serve as activated intermediates for cyclization to 2-aminoimidazolines—the core heterocycle of Romifidine (N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine) [1]. In the patented heterocycle synthesis process (Aventis Pharma, US application 2004), a thiourea of formula IV is converted to the corresponding heterocycle using a base and a sulfonyl chloride—a transformation that is sulfur-dependent and inaccessible to the urea analog [2]. The carbamimidothioic acid methyl ester (CAS 65896-13-1), which is the S-methylated derivative of this thiourea, is also explicitly listed as a Romifidine intermediate, confirming the synthetic relevance of the thiocarbonyl pathway .

Synthetic intermediate Romifidine Heterocycle synthesis

Class-Level Antibacterial Evidence: Dual Halogen (Br + F) Substitution Correlates with Enhanced Antimicrobial Activity vs. Mono-Halogenated Analogs

Direct MIC data for N-(2-bromo-6-fluorophenyl)thiourea are not published; however, class-level structure-activity relationship evidence provides a defensible basis for prioritizing this dual-halogen compound over mono-halogenated alternatives. Limban et al. (2011) demonstrated that anti-pathogenic activity of N-phenylthiourea derivatives against Pseudomonas aeruginosa and Staphylococcus aureus (including biofilm-forming strains) was significantly correlated with the presence of iodine, bromine, or fluorine substituents on the N-phenyl ring [1]. In a separate study, 1-(2-bromophenyl)-2-thiourea (the mono-bromo analog lacking the fluorine) exhibited an MIC of 10 µg/mL against methicillin-resistant Staphylococcus epidermidis . Sharma et al. (2013) showed that thiourea derivatives containing both fluoro and bromo substituents displayed promising antimicrobial activity in preliminary bioassays, consistent with an additive or synergistic electronic effect [2]. Salem (2012) further established that among mono-substituted phenylthioureas, the nature and position of the halogen dictated antibacterial ranking, with halogen identity (F vs. Cl vs. Br) and ring position (ortho vs. meta vs. para) both contributing independently to potency variation [3]. The 2-bromo-6-fluoro compound combines both halogen types in the ortho,ortho′ configuration, a geometry predicted to maximize electronic perturbation of the thiourea NH acidity and hydrogen-bond donor capacity.

Antimicrobial screening Halogen SAR Biofilm inhibition

Procurement-Optimized Application Scenarios for N-(2-Bromo-6-fluorophenyl)thiourea (CAS 65896-12-0)


Romifidine Analog Synthesis and Veterinary α₂-Agonist Impurity Reference Standard Preparation

N-(2-Bromo-6-fluorophenyl)thiourea serves as the sulfur-entry-point intermediate for constructing the 2-aminoimidazoline core of Romifidine and its structural analogs. The thiocarbonyl group permits S-alkylation to generate the carbamimidothioic acid methyl ester (CAS 65896-13-1), which upon cyclization with ethylenediamine yields N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine—the Romifidine free base . This reactivity is absent from the urea analog (CAS 1503129-12-1), making the thiourea the only viable entry point for laboratories synthesizing Romifidine impurity reference standards, deuterated analogs, or metabolite candidates for veterinary pharmacokinetic studies. For ANDA filers and QC laboratories supporting Romifidine hydrochloride (CAS 65896-14-2) manufacturing, this compound is an essential precursor for synthesizing process-related impurities and degradation products requiring full characterization per ICH Q3A guidelines .

Halogen-SAR Probe in Antibacterial and Antipathogenic Thiourea Screening Libraries

For medicinal chemistry teams constructing focused thiourea screening libraries to explore antibacterial SAR, N-(2-bromo-6-fluorophenyl)thiourea fills a critical chemical space niche as the ortho,ortho′-dihalo (Br + F) representative. The class-level evidence from Limban et al. (2011) establishes that halogen identity and count on the N-phenyl ring correlate with antipathogenic potency against biofilm-forming P. aeruginosa and S. aureus . Salem (2012) demonstrated that mono-substituted isomers produce divergent antibacterial activity rankings depending on halogen position . Including this compound alongside its mono-bromo, mono-fluoro, and alternative positional isomers in a screening set enables deconvolution of additive vs. synergistic halogen effects. The intermediate LogP of 3.04 positions it favorably for intracellular bacterial target engagement, a parameter supported by the finding that phenylthiourea derivatives with optimized lipophilicity achieve submicromolar IC₅₀ values against intracellular M. tuberculosis .

Thiourea-Urea Comparative Reactivity Studies and Heterocycle Synthesis Methodology Development

The thiocarbonyl vs. carbonyl dichotomy between this thiourea and its urea analog (CAS 1503129-12-1) provides a matched-pair system for investigating sulfur-specific reactivity in heterocycle synthesis. The patented Aventis process for converting thioureas to heterocycles via base/sulfonyl chloride activation is explicitly sulfur-dependent . Academic laboratories developing new cyclization methodologies, metal-catalyzed C–S bond activation protocols, or thiourea-to-guanidine transformations can use this compound as a test substrate with a built-in negative control (the urea analog). The compound also serves as a precursor for synthesizing 2-aminobenzothiazole derivatives via intramolecular cyclization—a transformation documented for ortho-halogenated phenylthioureas .

Quote Request

Request a Quote for N-(2-Bromo-6-fluorophenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.